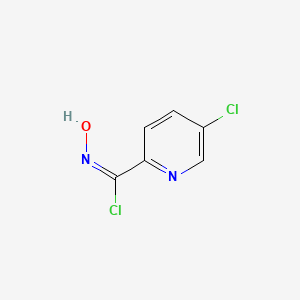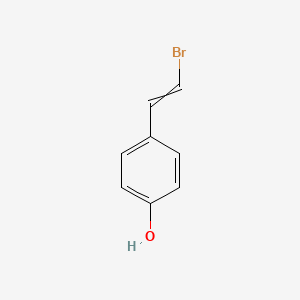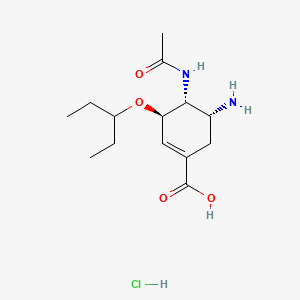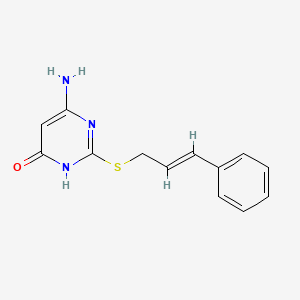![molecular formula C48H44F12N3O5PPdS B14094024 Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2',6'-bis(dimethylamino)-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) [Palladacycle Gen. 4]](/img/structure/B14094024.png)
Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2',6'-bis(dimethylamino)-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) [Palladacycle Gen. 4]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) [Palladacycle Gen. 4] is a palladium-based complex known for its catalytic properties. This compound is particularly significant in the field of organic synthesis, where it is used to facilitate various chemical reactions, including cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) involves several steps. Typically, the process begins with the preparation of the ligand, which includes the introduction of methanesulfonato and trifluoromethyl groups. The ligand is then complexed with palladium(II) to form the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II).
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms.
Reduction: It can also catalyze reduction reactions, aiding in the addition of hydrogen atoms to substrates.
Substitution: The compound is known for its role in substitution reactions, particularly in cross-coupling reactions where it helps in the exchange of functional groups between molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halides, boronic acids, and organometallic reagents. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base such as potassium carbonate.
Major Products
The major products formed from reactions involving Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) are often complex organic molecules with high degrees of functionalization. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is widely used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds. Its high efficiency and selectivity make it a preferred choice for synthesizing complex organic molecules.
Biology and Medicine
In biology and medicine, Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) is used in the development of new drugs. Its ability to facilitate the synthesis of biologically active compounds makes it valuable in medicinal chemistry.
Industry
Industrially, this compound is used in the production of fine chemicals and materials. Its catalytic properties enable efficient and cost-effective manufacturing processes, contributing to the production of high-value products.
Wirkmechanismus
The mechanism of action of Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) involves the coordination of the palladium center with the substrate. This coordination activates the substrate, making it more reactive and facilitating the desired chemical transformation. The palladium center undergoes cycles of oxidation and reduction, enabling the transfer of functional groups between molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II)
- Trifluoromethyl phenyl sulfone
- Diarylprolinol silyl ether
Uniqueness
Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) stands out due to its high catalytic efficiency and selectivity. Its ability to facilitate a wide range of reactions under mild conditions makes it a versatile and valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C48H44F12N3O5PPdS |
|---|---|
Molekulargewicht |
1140.3 g/mol |
IUPAC-Name |
2-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl-3,6-dimethoxyphenyl]-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine;methanesulfonate;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C34H29F12N2O2P.C13H12N.CH4O3S.Pd/c1-47(2)24-8-7-9-25(48(3)4)28(24)29-26(49-5)10-11-27(50-6)30(29)51(22-14-18(31(35,36)37)12-19(15-22)32(38,39)40)23-16-20(33(41,42)43)13-21(17-23)34(44,45)46;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h7-17H,1-6H3;2-10H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
InChI-Schlüssel |
IEUPVPFZVXYIGN-UHFFFAOYSA-M |
Kanonische SMILES |
C[N-]C1=CC=CC=C1C2=CC=CC=C2.CN(C)C1=C(C(=CC=C1)N(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC.CS(=O)(=O)[O-].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093944.png)


![3-[4-methoxy-2-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14093958.png)

![3-[5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B14093971.png)
![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093978.png)

![(4-Hydroxy-2,5-dimethylthieno[2,3-d]pyrimidin-6-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14093981.png)
![4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093985.png)
![2-[3-chloro-6-[2,2-difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethyl]imino-1-hydroxypyridin-2-yl]-N-[(1R)-1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B14093986.png)
![4-hydroxy-8-(4-hydroxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093992.png)
![1-[4-(Propan-2-yl)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093996.png)

